
Methyl 3-(6-methoxypyridazin-3-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-methoxypyridazin-3-yl)propiolate is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxypyridazin-3-yl)propiolate typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-methoxypyridazin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol.
Substitution: This can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(6-methoxypyridazin-3-yl)propiolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Methyl 3-(6-methoxypyridazin-3-yl)propiolate is not well-documented. like other pyridazine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(6-methylpyridazin-3-yl)propiolate: This compound has a similar structure but with a methyl group instead of a methoxy group.
(6-Methoxypyridazin-3-yl)methanol: This compound has a hydroxyl group instead of the ester group.
Uniqueness
Methyl 3-(6-methoxypyridazin-3-yl)propiolate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 3-(6-methoxypyridazin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-5-3-7(10-11-8)4-6-9(12)14-2/h3,5H,1-2H3 |
Clé InChI |
CFDDGPSOGFQYQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


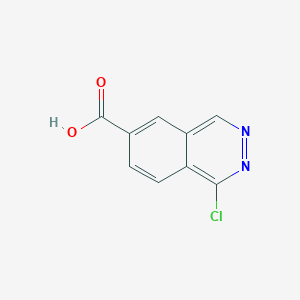
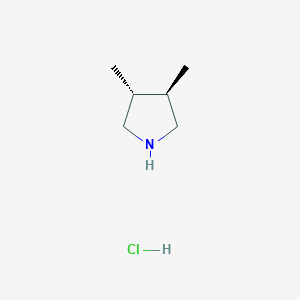

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

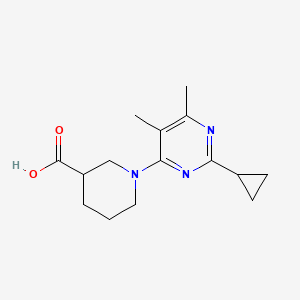

![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
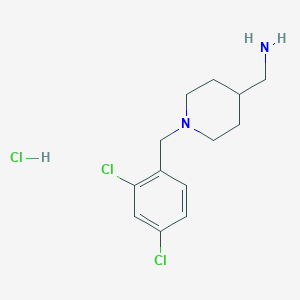



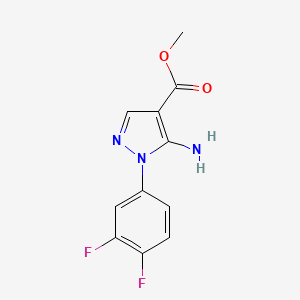
![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
